1-(2,3-Dihydroxyphenyl)propan-2-one
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Overview
Description
1-(2,3-Dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylpropanone and features two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the hydroxylation of phenylpropanone derivatives under controlled conditions. The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent to introduce the hydroxyl groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylpropanone derivatives.
Scientific Research Applications
1-(2,3-Dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and as an antioxidant agent.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxyphenyl)propan-2-one involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)propan-2-one: Similar in structure but with hydroxyl groups at different positions.
1-(2,4-Dihydroxyphenyl)propan-2-one: Another isomer with distinct chemical properties.
1-(3,5-Dihydroxyphenyl)propan-2-one: Differing in the position of hydroxyl groups, leading to unique reactivity.
Uniqueness: 1-(2,3-Dihydroxyphenyl)propan-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(2,3-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
VRLXJTHGCCPEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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